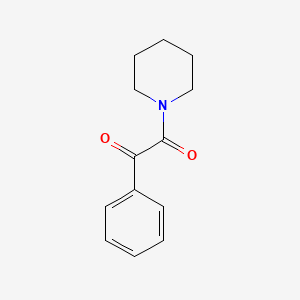
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
Descripción general
Descripción
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol This compound is known for its unique structure, which includes a phenyl group attached to a piperidinyl ethane-1,2-dione moiety
Métodos De Preparación
The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial production methods often involve solvent-free, one-pot oxidation processes. These methods are advantageous due to their simplicity and environmental friendliness. For example, the oxidation of ethylarenes to α-diketones can be performed under solvent-free conditions, providing a high yield of this compound .
Análisis De Reacciones Químicas
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the diketone can yield the corresponding alcohols. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.
1-Phenyl-2-(morpholin-1-yl)ethane-1,2-dione: This compound contains a morpholine ring and has distinct reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1-phenyl-2-piperidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCMJUJHSJAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2708732.png)
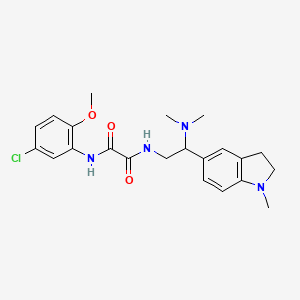
![2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2708735.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)
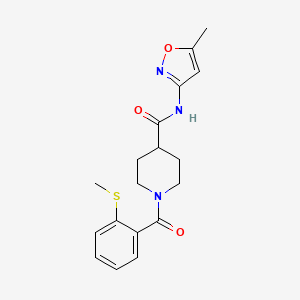
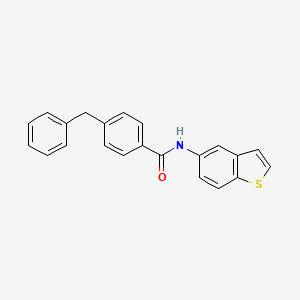
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)
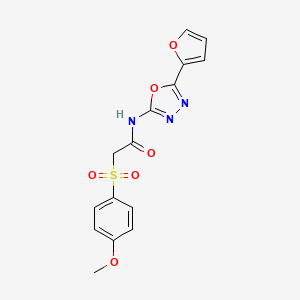
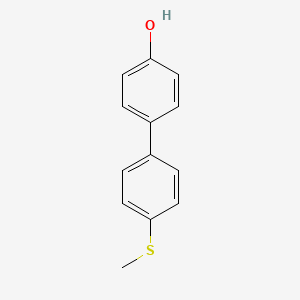
![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)
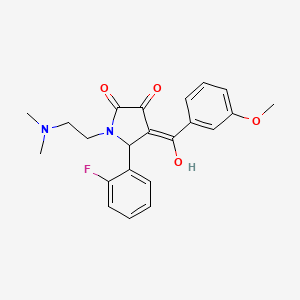
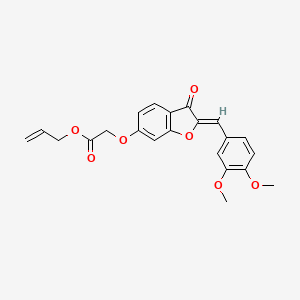
![2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2708751.png)
